4,6-Dichloro-2-ethylsulfanylpyrimidine
Description
4,6-Dichloro-2-ethylsulfanylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an ethylsulfanyl group at position 2. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
4,6-dichloro-2-ethylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYSCNATUVDRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292458 | |
| Record name | 4,6-dichloro-2-ethylsulfanylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68498-47-5 | |
| Record name | NSC82770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloro-2-ethylsulfanylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-ethylsulfanylpyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with an ethylthiol group. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the displacement of the chlorine atom at position 2 by the ethylthiol group, followed by the substitution of the remaining chlorine atoms at positions 4 and 6.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-ethylsulfanylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the ethylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the ethylsulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced pyrimidine derivatives with or without the ethylsulfanyl group.
Scientific Research Applications
4,6-Dichloro-2-ethylsulfanylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-ethylsulfanylpyrimidine involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with nucleic acids and proteins, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the particular application and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
4,6-Dichloro-2-ethylsulfanylpyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-2-methylsulfanylpyrimidine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms and no ethylsulfanyl group.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Contains a methylsulfonyl group instead of an ethylsulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
4,6-Dichloro-2-ethylsulfanylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties. This article explores the compound's biological activity based on various research findings.
This compound can be characterized by its molecular formula and a molecular weight of 227.07 g/mol. The compound contains two chlorine atoms and an ethylsulfanyl group, which contribute to its reactivity and biological effects.
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. In particular, studies have shown that this compound can inhibit the cyclooxygenase (COX) enzymes responsible for the production of prostaglandins, which are mediators of inflammation. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that derivatives of this compound may provide therapeutic benefits comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives have also been investigated. A study demonstrated that certain derivatives showed promising activity against a range of bacterial strains, indicating their potential as antimicrobial agents .
Antitumor Activity
Emerging research has highlighted the potential antitumor activity of pyrimidine derivatives, including this compound. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study: In Vivo Anti-inflammatory Effects
A specific study utilized carrageenan-induced paw edema in rats to assess the anti-inflammatory effects of a series of pyrimidine derivatives, including this compound. The effective dose (ED50) values were calculated to compare their efficacy with indomethacin, a standard anti-inflammatory drug.
| Compound | ED50 (μM) | Comparison with Indomethacin |
|---|---|---|
| Compound A | 11.60 | Similar efficacy |
| Compound B | 8.23 | More effective |
| Indomethacin | 9.17 | Reference |
The results indicated that some derivatives exhibited stronger anti-inflammatory effects than indomethacin, suggesting their potential as alternative therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-donating groups on the pyrimidine ring enhances biological activity. For instance, the introduction of alkyl or aryl substituents at specific positions has been shown to improve COX inhibition and overall anti-inflammatory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
